molecular formula C11H12N2OS B2613454 1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one CAS No. 941083-97-2

1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one

Cat. No.: B2613454
CAS No.: 941083-97-2
M. Wt: 220.29
InChI Key: AQPQSRMXIKTHIB-UHFFFAOYSA-N
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Description

1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with three methyl groups and an ethanone moiety. The thieno[2,3-d]pyrimidine scaffold is notable for its pharmacological relevance, particularly in oncology and hormone therapy, due to its ability to interact with biological targets such as kinases and G-protein-coupled receptors.

Properties

IUPAC Name

1-(2,4,5-trimethylthieno[2,3-d]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-5-9-6(2)12-8(4)13-11(9)15-10(5)7(3)14/h1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPQSRMXIKTHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Trimethyl Groups: Methylation reactions are employed to introduce the trimethyl groups onto the thieno[2,3-d]pyrimidine core.

    Attachment of the Ethanone Moiety:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The compound can undergo substitution reactions, particularly at the trimethyl groups or the ethanone moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Building Block for Synthesis: The compound serves as a precursor in the synthesis of more complex organic molecules. Its thieno[2,3-d]pyrimidine core can be modified to create derivatives with varied functionalities, making it a versatile component in organic synthesis .
  • Biology
    • Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties. Research has shown that derivatives of thieno[2,3-d]pyrimidines can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .
    • Anticancer Potential: The compound is under investigation for its anticancer properties. Its ability to interact with specific molecular targets may inhibit tumor growth or induce apoptosis in cancer cells .
  • Medicine
    • Therapeutic Agent Development: Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its unique structure may allow it to target specific receptors or enzymes involved in disease pathways .
  • Industrial Applications
    • Material Development: The compound is utilized in the development of new materials, particularly in the fields of electronics and pharmaceuticals. Its chemical stability and reactivity make it suitable for creating specialized compounds used in industrial processes .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study conducted on various thieno[2,3-d]pyrimidine derivatives demonstrated that modifications to the core structure significantly influenced their antimicrobial efficacy. The derivatives were tested against clinical pathogens using agar diffusion methods, revealing that specific substitutions led to enhanced antibacterial activity compared to existing drugs like ceftriaxone .

Case Study 2: Anticancer Activity
Research published on related thieno[2,3-d]pyrimidines indicated promising results in inhibiting cancer cell proliferation. The study focused on the mechanism of action involving apoptosis induction through receptor interaction, suggesting that similar compounds could lead to novel cancer therapies .

Mechanism of Action

The mechanism of action of 1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidine Derivatives

  • TAK-385 (1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea) Structural Differences: TAK-385 incorporates a tetrahydrothieno[2,3-d]pyrimidine core with a 2,6-difluorobenzyl group, a methoxypyridazinyl substituent, and a urea side chain, unlike the trimethyl and ethanone groups in the target compound. Functional Outcomes: TAK-385 exhibits superior GnRH antagonistic activity and reduced cytochrome P450 inhibition compared to analogs like sufugolix, suggesting that substituents on the thieno[2,3-d]pyrimidine core critically influence metabolic stability and receptor binding .

Ethanone-Functionalized Heterocycles

  • 1-{7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one Physicochemical Properties: Molecular weight = 191.19 g/mol, purity = 95% (CAS: 927177-33-1).
  • 1-(5-(7-(4-Chlorophenyl)-5-methyl-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(penta-O-acetyl-d-galactopentitolyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-one (Compound 15) Structural Complexity: Incorporates a thiazolo[3,2-a]pyrimidine core with a galactose-derived side chain. The ethanone group here is part of an oxadiazole ring, which may confer distinct electronic properties compared to the target compound’s simpler ethanone substituent .

Pharmacologically Optimized Analogs

  • 1-[2-(2,3-Dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-2-[2-(1H-1,2,3-triazol-4-yl)ethoxy]ethanone Design Features: This compound combines a pyrido[4,3-d]pyrimidine core with triazole-ethoxy and indenylamino groups. The ethanone moiety is part of a flexible linker, contrasting with the rigid thieno[2,3-d]pyrimidine system in the target compound. Such structural variations are tailored for kinase inhibition or hormonal modulation .

Physicochemical and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one Thieno[2,3-d]pyrimidine Trimethyl, ethanone Data not available Likely high lipophilicity N/A
TAK-385 Tetrahydrothieno[2,3-d]pyrimidine 2,6-Difluorobenzyl, methoxypyridazinyl Data not available GnRH antagonism, low CYP inhibition
1-{7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one Pyrazolo[1,5-a]pyrimidine Hydroxy, methyl 191.19 95% purity, potential solubility limitations

Key Research Findings and Implications

  • Structural-Activity Relationships (SAR): Substitutions on the thieno[2,3-d]pyrimidine core (e.g., methyl, fluorobenzyl, or methoxy groups) significantly impact biological activity and metabolic stability. The trimethyl groups in the target compound may enhance steric shielding, reducing oxidative metabolism . Ethanone moieties in heterocycles often serve as hydrogen-bond acceptors, influencing target binding. However, their placement (e.g., in rigid vs. flexible regions) alters pharmacodynamic profiles .

Biological Activity

1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one, with the molecular formula C11_{11}H12_{12}N2_2OS and a molecular weight of 220.3 g/mol, is a compound of interest in biological and medicinal chemistry. It is characterized by its unique thieno-pyrimidine structure, which has implications for various biological activities, particularly in pharmacological contexts.

PropertyValue
Molecular FormulaC11_{11}H12_{12}N2_2OS
Molecular Weight220.3 g/mol
IUPAC Name1-(2,4,5-trimethylthieno[2,3-d]pyrimidin-6-yl)ethanone
AppearancePowder
Storage TemperatureRoom Temperature (RT)

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor of specific receptors and its therapeutic applications.

Research indicates that compounds with similar structural motifs may interact with histamine receptors, particularly H1 and H4 receptors. These interactions suggest potential anti-inflammatory properties, making this compound a candidate for further investigation in treating allergic responses and inflammatory diseases .

Case Studies and Research Findings

  • Histamine Receptor Inhibition : A study highlighted the effectiveness of aminopyrimidine derivatives in inhibiting histamine receptors, suggesting that this compound could exhibit comparable inhibitory effects due to its structural similarities .
  • Pharmacological Applications : The compound has been evaluated for its role in treating conditions such as asthma and other allergic reactions. Its ability to modulate histamine activity could lead to significant advancements in therapeutic strategies against these conditions .
  • Toxicology and Safety : While specific safety data for this compound is limited, it is crucial to conduct thorough toxicological assessments to ensure safe application in clinical settings .

Future Research Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Key areas for future studies include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.
  • Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in humans.
  • Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure to enhance biological activity or reduce toxicity.

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